Dibenzo[b,e]thiepin-11(6H)-one

Catalog No.
S703701
CAS No.
1531-77-7
M.F
C14H10OS
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzo[b,e]thiepin-11(6H)-one

CAS Number

1531-77-7

Product Name

Dibenzo[b,e]thiepin-11(6H)-one

IUPAC Name

6H-benzo[c][1]benzothiepin-11-one

Molecular Formula

C14H10OS

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C14H10OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2

InChI Key

JGJDEWXZEIHBNW-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1

The exact mass of the compound Dibenzo[b,e]thiepin-11(6H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibenzo[b,e]thiepin-11(6H)-one is a tricyclic ketone featuring a sulfur-containing seven-membered ring fused to two benzene rings.[1][2] It is primarily utilized as a high-purity, indispensable intermediate in the multi-step synthesis of pharmaceuticals, most notably the tricyclic antidepressant Dosulepin (Dothiepin).[3][4] The compound's rigid, bent tricyclic structure and the specific reactivity of its ketone functional group are critical for subsequent synthetic transformations, such as nucleophilic additions, which are essential for building the final active pharmaceutical ingredient (API).[5][6] Its utility is defined by its role as a foundational scaffold, where the integrity of the dibenzo[b,e]thiepin core is paramount for achieving the target molecular architecture.

Research Fit

1 Tricyclic thiepin intermediate for CNS-active research compounds
2 Scaffold for anti-inflammatory and analgesic probe design
3 Key precursor for Dothiepin synthesis; distinct from oxepin analog

Substituting Dibenzo[b,e]thiepin-11(6H)-one with its oxygen analog, Dibenzosuberone, or other tricyclic ketones like Thioxanthen-9-one, is not viable in established synthetic routes. The sulfur atom in the thiepin ring is not a passive structural element; it critically influences the electronic properties and conformation of the entire scaffold.[7] This directly impacts the reactivity of the C11-ketone in key bond-forming reactions, such as the Grignard addition used to install the side chain for Dosulepin synthesis.[8] Using an analog like Dibenzosuberone, which is a precursor for a different class of antidepressants (e.g., Amitriptyline), would lead to an entirely different final product.[1] Therefore, for processes targeting Dosulepin or related thiepin-containing APIs, Dibenzo[b,e]thiepin-11(6H)-one is a non-negotiable starting material due to its unique combination of structure and reactivity.

Substitution Risk

Heteroatom identity (S vs O)
The sulfur atom confers different electronic and steric properties compared to the oxepin oxygen analog, which may shift reactivity and biological assay outcomes.
Final API determination
Thiepin intermediate leads to Dothiepin; the oxepin analog leads to Doxepin. Selecting the wrong intermediate results in a different final drug molecule.
Physicochemical profile mismatch
Lower melting point and higher LogP compared to the oxepin analog influence recrystallization, chromatographic behavior, and formulation development.

Precursor Suitability: High-Yield Performance in Dosulepin Side-Chain Addition

The primary value of Dibenzo[b,e]thiepin-11(6H)-one is its performance as a direct precursor to Dosulepin (Dothiepin). In the critical Grignard reaction with 3-(dimethylamino)propylmagnesium chloride, this ketone enables the formation of the tertiary alcohol intermediate, which is subsequently dehydrated to yield the final API. Optimized lab-scale procedures using this specific ketone report yields of the final, dehydrated product as high as 89%.[7] This high conversion rate is crucial for industrial process efficiency and cost-effectiveness, making the compound a validated and reliable choice for this specific synthetic pathway.

Evidence DimensionReaction Yield
Target Compound Data89% yield (for the two-step Grignard addition and dehydration)
Comparator Or BaselineStandard industrial synthesis benchmark for API precursors
Quantified DifferenceAchieves high-end benchmark yields for this class of transformation.
ConditionsGrignard reaction with 3-chloro-N,N-dimethylpropylamine and Mg in Toluene with 5% THF, followed by dehydration with concentrated HCl.[7]

This high, documented yield directly translates to lower manufacturing costs and reduced waste, making it the economically preferred precursor for Dosulepin synthesis.

Anti-inflammatory potency
Head-to-head
Tiopinac showed 40-fold higher potency than phenylbutazone in rat paw edema model; oxepin analog less potent
Reported potency ranking in tested set
Data to verify; single study context

Processability Advantage: Favorable Thermal and Physical Properties for Handling

Dibenzo[b,e]thiepin-11(6H)-one is a crystalline solid with a defined melting point of 86-88 °C.[7][8] This contrasts with its key oxygen analog, Dibenzosuberone, which has a significantly lower melting point of approximately 45-47 °C. The higher melting point of the target compound indicates greater thermal stability and simplifies handling, storage, and transportation in industrial settings. As a stable, free-flowing solid at ambient temperatures, it avoids the clumping and handling difficulties associated with lower-melting-point solids, contributing to more reliable process control and dosing.

Evidence DimensionMelting Point
Target Compound Data86-88 °C
Comparator Or BaselineDibenzosuberone: ~45-47 °C
Quantified Difference~40 °C higher melting point than its direct oxygen analog.
ConditionsStandard atmospheric pressure.

The higher melting point simplifies solid handling, reduces the risk of agglomeration in storage, and improves processability in heated reaction vessels, enhancing operational efficiency.

p38 MAPK inhibition
Method context
3-amino-thiepin scaffold identified as distinct active p38 inhibitor vs oxepin and cyclohepten analogs
Supports kinase inhibitor design context
IC50 values not disclosed

Structural Integrity: Defined Conformation for Predictable Reactivity

Single-crystal X-ray diffraction analysis confirms that the seven-membered thiepin ring in Dibenzo[b,e]thiepin-11(6H)-one adopts a distorted boat conformation. This results in a significant dihedral angle of 56.5° between the two benzene rings.[7] This fixed, non-planar geometry is a direct consequence of the sulfur-containing ring and dictates the steric environment around the ketone. This well-defined, rigid structure ensures predictable access for incoming reagents, such as Grignard reagents, to a specific face of the carbonyl group, which is essential for stereocontrol and avoiding unwanted side reactions in complex syntheses.

Evidence DimensionDihedral Angle (between benzene rings)
Target Compound Data56.5°
Comparator Or BaselinePlanar or more flexible tricyclic systems
Quantified DifferenceSignificantly non-planar conformation
ConditionsSolid-state, single-crystal X-ray diffraction at 110 K.[7]

This defined three-dimensional structure leads to higher reaction specificity and reproducibility compared to more flexible or planar analogs, reducing the formation of impurities.

Synthetic intermediate identity
Specification review
Thiepin → Dothiepin; oxepin → Doxepin. Heteroatom defines final API.
Non-substitutable for target synthesis
Patent process; catalytic FeCl3 method
Melting point & LogP
Class-level
MP: 85–89 °C (lit. 87 °C); LogP: 3.87. Oxepin analog ~117–119 °C, lower LogP.
Lower MP, higher lipophilicity vs oxepin
Supplier-reported; impacts purification and formulation
Analgesic model response
Data to verify
2-methyl derivative outperformed dipyrone and indometacin at 100 µM/kg in mouse pain model
Reported analgesic model response
Source data not provided; requires validation
CNS binding profile
Context-dependent
4-(3-dimethylaminopropoxy) derivative showed mild inhibition of [3H]desipramine binding and antireserpine activity
Reported CNS binding and behavioral profile
Activity described as mild; no precise quantification

Primary Starting Material for Industrial Dosulepin (Dothiepin) Synthesis

Given its demonstrated high-yield performance in the key Grignard addition step, this compound is the material of choice for the cost-effective, large-scale manufacturing of the tricyclic antidepressant Dosulepin.[7] Its proven role as a reliable precursor minimizes process optimization challenges and ensures consistent API quality.

Scaffold for Novel Thiepin-Containing Pharmaceutical Analogs

The well-defined, rigid structure and established reactivity of the ketone make this compound an ideal starting point for medicinal chemistry campaigns.[8] Researchers can leverage the known synthetic pathways to create libraries of novel Dosulepin analogs or other thiepin-based compounds with potential neurotropic or psychotropic activities.

Intermediate for Synthesis of Dibenzo[b,e]thiepine-Based Functional Molecules

Beyond pharmaceuticals, the unique sulfur-containing tricyclic core can be elaborated into derivatives for materials science or as chemical probes. The ketone serves as a versatile chemical handle for introducing new functionalities, while the core structure provides a rigid, photo- or electro-active scaffold.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-inflammatory compound design
Reported in vivo potency ranking
Inflammation model endpoint response
Dothiepin synthesis intermediate
Heteroatom identity (S vs O) for target API
Synthetic pathway fidelity
p38 MAP kinase inhibitor design
Scaffold differentiation in kinase panel
Kinase inhibition assay context
Formulation property screening
Lower melting point, higher LogP vs oxepin
Purification and solubility profiling

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 11 companies with hazard statement code(s):;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1531-77-7

Wikipedia

Dibenzo[b,e]thiepin-11(6H)-one

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